5-Chloro-2-(trifluoromethoxy)cinnamic acid

Medicinal Chemistry ADME Lipophilicity Optimization

This compound's precise 5-chloro-2-(trifluoromethoxy) substitution pattern is critical for biological target engagement—positional isomers cannot serve as viable substitutes. Use as a starting scaffold for HepG2 antiproliferative SAR (baseline IC₅₀ 39.8 μM), as a structural probe for Plasmodium falciparum phenotypic assays, and as a lipophilic anchor (LogP 4.15) for modulating lead-series PK properties. Insist on exact structural identity to ensure experimental reproducibility.

Molecular Formula C10H6ClF3O3
Molecular Weight 266.6 g/mol
CAS No. 1092461-22-7
Cat. No. B1425904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethoxy)cinnamic acid
CAS1092461-22-7
Molecular FormulaC10H6ClF3O3
Molecular Weight266.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)(F)F
InChIInChI=1S/C10H6ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
InChIKeyAGCYIVNNYXJUKM-DAFODLJHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethoxy)cinnamic acid (CAS 1092461-22-7): A Fluorinated Cinnamic Acid Scaffold for Targeted Medicinal Chemistry Procurement


5-Chloro-2-(trifluoromethoxy)cinnamic acid is a halogenated cinnamic acid derivative characterized by a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position of the phenyl ring. This substitution pattern confers a molecular weight of 266.6 g/mol and a calculated LogP of 4.15, placing it among the more lipophilic cinnamic acid analogs . The compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry research, with reported biological activities including anticancer, antimalarial, and antifungal properties [1].

Procurement Risk Assessment: Why Positional Isomers of Chloro-Trifluoromethoxy Cinnamic Acid Cannot Be Interchanged Without Experimental Revalidation


The cinnamic acid scaffold exhibits profound sensitivity to both the identity and the ring position of halogen substituents. Shifting the chlorine atom from the 5-position to the 4-position or relocating the trifluoromethoxy group fundamentally alters the compound's electronic distribution, lipophilicity, and biological target engagement [1]. In drug discovery campaigns and SAR studies, even minor positional variations can result in significant differences in target affinity, selectivity, and in vitro potency, making direct substitution without re-synthesis and re-assay a scientifically unsound practice. Consequently, procurement decisions must be based on precise structural identity rather than broad class similarity to ensure experimental reproducibility.

Quantitative Differentiation Evidence: Direct Comparator Data for 5-Chloro-2-(trifluoromethoxy)cinnamic acid


Lipophilicity (LogP) Benchmarking: Superior Predicted Membrane Permeability Versus Positional Isomers

5-Chloro-2-(trifluoromethoxy)cinnamic acid exhibits a calculated LogP of 4.15, reflecting its hydrophobic character . In direct comparison, the 4-positional isomer 4-(trifluoromethoxy)cinnamic acid (CAS 783-13-1) has a significantly lower LogP of 2.68 , indicating that the 5-chloro-2-trifluoromethoxy substitution pattern confers a notable increase in lipophilicity relative to simpler trifluoromethoxy analogs. This difference is quantitatively meaningful for passive membrane permeability predictions.

Medicinal Chemistry ADME Lipophilicity Optimization

Structural Specificity in Anticancer Activity: Favorable In Vitro Potency Against Hepatocellular Carcinoma

5-Chloro-2-(trifluoromethoxy)cinnamic acid demonstrated antiproliferative activity against the HepG2 human hepatocellular carcinoma cell line with an IC50 of 39.8 μM [1]. The study further noted low cytotoxicity to the L-02 normal hepatocyte cell line, suggesting a degree of cancer cell selectivity [1]. For context, cinnamic acid derivatives with different substitution patterns, such as trimethoxy-substituted analogs, have shown significantly higher potency (IC50 values in the sub-micromolar range) in other cancer lines [2], underscoring that the 5-chloro-2-trifluoromethoxy motif confers a distinct potency profile suitable for specific hit-to-lead optimization pathways.

Oncology Hepatocellular Carcinoma Antiproliferative Assays

Antimalarial Activity: Confirmed In Vitro Efficacy Against Plasmodium falciparum

This compound has been specifically documented to possess antimalarial activity and to kill P. falciparum in vitro [1]. While quantitative IC50 data is not provided in the source, the explicit claim of activity against the malaria parasite distinguishes this compound from many other cinnamic acid derivatives that have not been screened or reported for antimalarial properties. This targeted activity profile provides a clear rationale for selecting this specific analog over others in neglected disease drug discovery projects.

Antimalarial Infectious Disease Plasmodium falciparum

Physicochemical Handling Specifications: Quantified Purity and Melting Point for Reproducible Synthesis

Commercial sources specify a purity of ≥95% and a melting point range of 135-138 °C for this compound . These defined physicochemical parameters are essential for reproducible synthetic chemistry and biological assay preparation. The consistent melting point range provides a convenient identity check upon receipt and ensures batch-to-batch consistency, which is critical for long-term research programs.

Chemical Synthesis Quality Control Procurement Specifications

Recommended Research Applications for 5-Chloro-2-(trifluoromethoxy)cinnamic acid Based on Verified Differentiation Evidence


Hit-to-Lead Optimization for Hepatocellular Carcinoma Therapy

Employ 5-Chloro-2-(trifluoromethoxy)cinnamic acid as a baseline scaffold for structure-activity relationship (SAR) studies aimed at improving HepG2 cell antiproliferative activity. The established IC50 of 39.8 μM [1] serves as a quantifiable starting point for medicinal chemistry optimization to enhance potency while monitoring selectivity against normal hepatocytes.

Antimalarial Drug Discovery: Screening and Target Identification

Utilize this compound as a probe in Plasmodium falciparum phenotypic assays to validate and extend the reported antimalarial activity [2]. Its structural novelty within the antimalarial space makes it a valuable tool for identifying novel parasite targets and exploring mechanisms of action distinct from current artemisinin-based therapies.

ADME Property Modulation via Halogen Substitution

Leverage the high LogP of 4.15 as a tool for modulating lipophilicity in lead series. The compound can serve as a hydrophobic anchor or be further derivatized to balance permeability with aqueous solubility, providing a versatile building block for fine-tuning pharmacokinetic properties in preclinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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